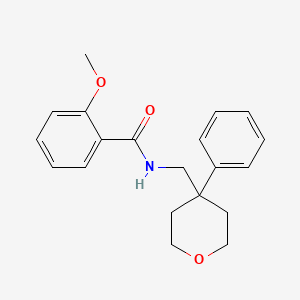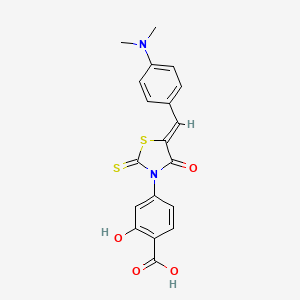
(Z)-4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This reaction yields (Z)-4-Aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids, which exist in the enamino keto form in solutions. These compounds can undergo cyclization under the influence of acetic anhydride to form ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates .
Molecular Structure Analysis
The molecular structure of a related compound, 4-({(Z)-5-[(Z)-3-Ethoxy-4-hydroxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid dimethylformamide monosolvate, has been characterized. The structure is essentially planar with a 5-benzylidene-thiazolidine moiety. The 4-aminobenzoic acid fragment is inclined at an angle of 76.23° relative to the thiazolidine ring. In the crystal, benzoic acid molecules are arranged in layers, held together by hydrogen bonds and π-π stacking interactions .
Chemical Reactions Analysis
The chemical reactions of these compounds are not explicitly detailed in the provided papers. However, based on the functional groups present in the related compounds, it can be inferred that they may undergo typical reactions associated with benzylidene-thiazolidines, such as nucleophilic addition or substitution at the carbonyl group, and hydrogen bonding interactions due to the presence of hydroxy and carboxy groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of the specific compound are not described in the provided papers. However, the related compound's crystal structure suggests that it has the ability to form hydrogen bonds and engage in π-π stacking interactions, which could influence its solubility, melting point, and other physical properties. The planarity of the molecule and the presence of aromatic rings also suggest that it may have significant UV-Visible absorbance, which could be relevant for spectroscopic analysis .
Aplicaciones Científicas De Investigación
Anticancer Activity Evaluation
The synthesis and evaluation of 4-thiazolidinones containing a benzothiazole moiety have demonstrated anticancer activity. Specific compounds among these derivatives have shown significant anticancer activity against a variety of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Notably, compounds have been identified for their promising efficacy in inhibiting cancer cell growth, highlighting the potential of these derivatives in cancer research (Havrylyuk et al., 2010).
Antimicrobial and Anticancer Potential
A novel series of 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials. This study revealed significant antimicrobial activity against various pathogens and identified compounds with potent anticancer properties. The research underscores the dual therapeutic potential of these derivatives, offering insights into their application in treating microbial infections and cancer (Deep et al., 2016).
Corrosion Inhibition
Research on benzothiazole derivatives has extended into the field of corrosion science, demonstrating their effectiveness as corrosion inhibitors for carbon steel in acidic environments. These studies have shown that such compounds can significantly protect materials from corrosion, suggesting their application in industrial processes to enhance the longevity and durability of metals (Hu et al., 2016).
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have been explored, with a focus on synthesizing compounds with potential efficacy against various bacterial and fungal strains. This research has contributed to the understanding of the antimicrobial capabilities of these derivatives, offering a foundation for developing new antimicrobial agents (PansareDattatraya & Devan, 2015).
Synthesis for Diverse Applications
The flexibility in the synthesis of thiazolidin-4-one derivatives has been highlighted, demonstrating the capacity to generate a wide range of compounds with varied biological activities. This adaptability underscores the potential of these derivatives in multiple scientific and industrial applications, from pharmaceuticals to materials science (Roman, 2013).
Propiedades
IUPAC Name |
4-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S2/c1-20(2)12-5-3-11(4-6-12)9-16-17(23)21(19(26)27-16)13-7-8-14(18(24)25)15(22)10-13/h3-10,22H,1-2H3,(H,24,25)/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQMJIUVVRZKCN-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=C(C=C3)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-4-(5-(4-(dimethylamino)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-(((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2500389.png)
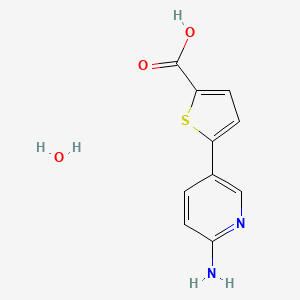


![N-(8H-indeno[1,2-d]thiazol-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2500395.png)
![(5Z)-5-benzylidene-2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2500398.png)
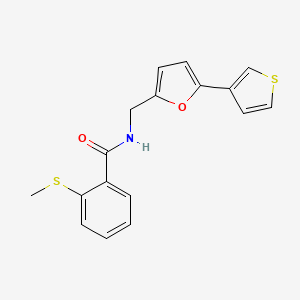
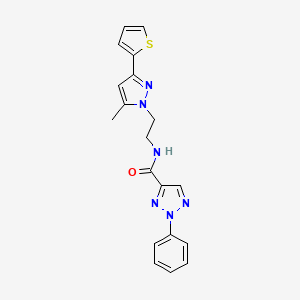
![2-Chloro-1-[(9R,10S)-9,10-dihydroxy-7-azaspiro[4.6]undecan-7-yl]ethanone](/img/structure/B2500406.png)
![3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2500407.png)
![3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2500408.png)

![5-chloro-9-(3,4-dimethylphenyl)-8H-thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B2500410.png)
